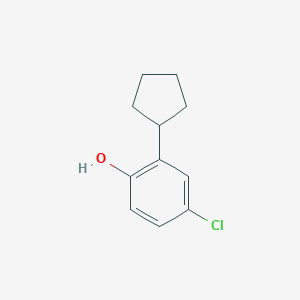

4-Chloro-2-cyclopentylphenol

Description

Significance of Halogenated Organic Compounds in Contemporary Research

Halogenated organic compounds (HOCs), which are molecules containing at least one halogen atom, are pivotal in modern chemical synthesis and research. rsc.org The introduction of halogens like chlorine, bromine, or fluorine into an organic molecule can significantly alter its physical and chemical properties, often enhancing its stability, durability, and biological activity. rsc.orgnih.gov This has led to their widespread use; HOCs constitute a significant portion of active pharmaceutical ingredients and agrochemicals. rsc.org Beyond medicine and agriculture, they find applications as flame retardants, dyes, and imaging agents for medical diagnostics. rsc.org However, the chemical stability that makes these compounds useful also contributes to their persistence in the environment, making them a major group of pollutants. nih.govchromatographyonline.com Consequently, a substantial area of contemporary research is dedicated to understanding their environmental fate, transport, and degradation. chromatographyonline.combiorxiv.org

Overview of Phenolic Derivatives in Scientific Inquiry

Phenolic derivatives are a class of aromatic compounds characterized by a hydroxyl group attached to an aromatic ring. wisdomlib.org These compounds are subjects of intense scientific inquiry due to their diverse and significant roles in both natural and synthetic processes. wisdomlib.org In biological systems, they are known for a variety of effects, including the inhibition of enzymes and acting as antioxidants that protect cells from damage by free radicals. wisdomlib.orgnih.gov Phenolic compounds are ubiquitous in plants, where they serve essential functions, and when consumed in the human diet, they are associated with numerous health benefits. nih.govoup.com In synthetic chemistry, phenols are valuable starting materials and intermediates for producing a wide array of more complex molecules, including pharmaceuticals and polymers. units.itoregonstate.edu Their corresponding anions, phenolates, have unique physicochemical properties that are being explored in emerging fields like photocatalysis. units.it

Research Trajectories for Substituted Phenols

Substituted phenols, which are phenol (B47542) molecules with additional functional groups attached to the aromatic ring, are a focal point of current chemical research. A major trajectory in this area is the development of novel synthetic methods that allow for complete control over the placement of these substituents. oregonstate.edu Achieving such regiochemical control is a persistent challenge in organic chemistry, and new strategies, such as cycloaddition cascades, are being designed to overcome the limitations of traditional substitution reactions. oregonstate.edu Another burgeoning research area is the use of substituted phenol derivatives as recyclable organophotoredox catalysts, which can trigger important bond-forming reactions using light. units.itacs.org Furthermore, as many substituted phenols are used in industrial processes and can be released into the environment, significant research is directed toward their environmental impact. canada.ca Studies in this domain investigate their degradation kinetics, particularly through processes like aqueous oxidation by hydroxyl radicals in the atmosphere, to better understand their environmental persistence and transformation. mdpi.com

Contextualization of 4-Chloro-2-cyclopentylphenol within Halogenated Phenol Studies

Within the extensive field of halogenated phenols lies this compound, a specific substituted phenol. Its structure features a phenol ring substituted with both a chlorine atom and a cyclopentyl group. This compound is a solid at room temperature and is also known by synonyms such as Dowicide 9. nih.govbiosynth.comsigmaaldrich.com The synthesis of this compound can be achieved by reacting 4-chlorophenol (B41353) with cyclopentene (B43876) in the presence of concentrated sulfuric acid. chemicalbook.com

Research involving this compound highlights its utility as a compound in organic synthesis. pharmaffiliates.com It has been explored for potential biological activities, with some studies describing it as a synthetic fatty acid that may act as an antiviral and antihelminthic agent by inhibiting fatty acid synthesis. cymitquimica.com Historically, it was used as a microbicide in disinfectants. chemicalbook.com In analytical chemistry, methods using high-performance liquid chromatography (HPLC) have been developed for its separation and analysis. sielc.com As a member of the chlorophenol family, it represents a confluence of research interests, spanning synthetic methodology, potential biochemical applications, and the broader study of halogenated environmental compounds.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 13347-42-7 | nih.govchemicalbook.comechemi.com |

| Molecular Formula | C11H13ClO | nih.govbiosynth.comchemicalbook.com |

| Molecular Weight | 196.67 g/mol | nih.govbiosynth.comchemicalbook.com |

| Synonyms | Dowicide 9, 2-Cyclopentyl-4-chlorophenol | nih.govbiosynth.comchemicalbook.com |

| Form | Oil, Solid | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 181-185 °C (at 18 mmHg) | chemicalbook.com |

| Melting Point | 34-35 °C | sigmaaldrich.com |

| SMILES | C1CCC(C1)C2=C(C=CC(=C2)Cl)O | nih.gov |

| InChI Key | LZUKCYHMVDGDBK-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUKCYHMVDGDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041506 | |

| Record name | 4-Chloro-2-cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13347-42-7 | |

| Record name | 2-Cyclopentyl-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13347-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-cyclopentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013347427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2-cyclopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-cyclopentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOWICIDE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68IT3QHT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Cyclopentylphenol and Analogues

Strategies for Carbon-Carbon Bond Formation in Phenolic Scaffolds

The formation of a carbon-carbon bond between a phenolic ring and a cyclopentyl group is a key step in the synthesis of 4-Chloro-2-cyclopentylphenol. This is typically achieved through electrophilic aromatic substitution, where the electron-rich phenol (B47542) ring attacks a cyclopentyl carbocation electrophile.

Catalytic alkylation, a cornerstone of organic synthesis, is a primary method for producing alkylphenols. mt.com These reactions, often falling under the category of Friedel-Crafts reactions, involve an alkylating agent and a catalyst to introduce an alkyl group onto an aromatic ring. banglajol.inforesearchgate.net The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions like polyalkylation. libretexts.org

Perchloric acid (HClO₄) has been demonstrated as an effective catalyst for the cycloalkylation of p-chlorophenol with cyclopentanol (B49286) to produce this compound in high yields. banglajol.inforesearchgate.netbanglajol.info The reaction involves heating p-chlorophenol and the catalyst, followed by the dropwise addition of cyclopentanol. banglajol.info The efficiency of perchloric acid is attributed to its capacity to act as a strong promoter for carbocation formation. at.uaorganic-chemistry.org

Research has systematically studied the effects of various parameters to optimize the product yield. banglajol.inforesearchgate.net The yield of 2-Cyclopentyl-4-chlorophenol increases with rises in temperature, the molar ratio of p-chlorophenol to cyclopentanol, the amount of catalyst, and the reaction time. banglajol.info The optimal conditions for the alkylation of p-chlorophenol with cyclopentanol using a perchloric acid catalyst were found to be a temperature of 140°C, a molar ratio of p-chlorophenol to cyclopentanol of 8:1, and a catalyst amount of 5% by weight of p-chlorophenol. banglajol.info Under these conditions, a yield of 94.8% was achieved. banglajol.info

| Cycloalcohol | Temperature (°C) | Molar Ratio (Phenol:Alcohol) | Catalyst Amount (% wt) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexanol | 100 | 8:1 | 5 | 4 | - |

| Cyclohexanol | 140 | 4:1 | 5 | 4 | - |

| Cyclohexanol | 140 | 8:1 | 2 | 4 | - |

| Cyclohexanol | 140 | 8:1 | 5 | 2 | - |

| Cyclohexanol | 140 | 8:1 | 5 | 4 | 96.0 |

| Cyclopentanol | 140 | 8:1 | 5 | 4 | 94.8 |

The synthesis of this compound via acid catalysis is a type of Friedel-Crafts alkylation reaction. banglajol.inforesearchgate.net This reaction is a classic example of electrophilic aromatic substitution. mt.comfiveable.me The general mechanism involves three main steps:

Generation of an Electrophile : The acid catalyst (e.g., Perchloric Acid or Sulfuric Acid) interacts with the alkylating agent (e.g., cyclopentanol or cyclopentene). mt.comchemistrysteps.com In the case of an alcohol, the acid protonates the hydroxyl group, which then leaves as a water molecule to form a carbocation. chemistrysteps.com This carbocation acts as the strong electrophile required for the reaction. libretexts.org

Electrophilic Attack : The electron-rich aromatic ring of p-chlorophenol attacks the cyclopentyl carbocation. libretexts.org The hydroxyl group of the phenol is a strongly activating, ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho and para to it. byjus.comchemistrysteps.com Since the para position is already occupied by the chlorine atom, the cyclopentyl group is directed to the ortho position. This attack forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A base (like the HSO₄⁻ ion or water) removes a proton from the carbon that formed the new bond with the electrophile. libretexts.org This step restores the aromaticity of the ring and yields the final product, this compound. libretexts.org

An alternative synthetic route involves the halogenation of an unsaturated phenolic precursor, such as 2-cyclopentylphenol. The hydroxyl group in phenols is a highly activating group, making the aromatic ring very susceptible to electrophilic substitution like halogenation. byjus.comchemistrysteps.com This activation is often so strong that the reaction can proceed without the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic compounds. byjus.comchemistrysteps.com

When a phenol is treated with a halogenating agent like chlorine (Cl₂), substitution occurs primarily at the ortho and para positions relative to the hydroxyl group. chemistrysteps.com To synthesize this compound from 2-cyclopentylphenol, the incoming chlorine atom would be directed to the para position, which is electronically favored and sterically accessible.

This compound can be synthesized directly by reacting 4-chlorophenol (B41353) with cyclopentene (B43876). chemicalbook.com This method employs a strong acid, such as concentrated sulfuric acid, to catalyze the alkylation. chemicalbook.com The mechanism is analogous to the Friedel-Crafts alkylation using an alcohol, where the acid first protonates the alkene to generate a cyclopentyl carbocation. The 4-chlorophenol then acts as the nucleophile, attacking the carbocation to form the final product. chemistrysteps.comunive.it A notable byproduct of this reaction is 2,6-dicyclopentyl-4-chlorophenol, resulting from a second alkylation on the same phenol ring. chemicalbook.com

Perchloric Acid Catalysis in Cycloalkylation

Halogenation of Unsaturated Phenolic Precursors

Functional Group Interconversions and Derivatization Approaches

Functional group interconversion (FGI) represents a powerful strategy in organic synthesis for creating analogues of a target molecule or for synthesizing the molecule itself from a different precursor. researchgate.net These transformations involve converting one functional group into another, often through a series of reactions. vanderbilt.eduub.edu

For this compound, FGI can be used for both its synthesis and further derivatization. For instance, a documented synthesis of 2-cyclopentylphenol, an analogue lacking the chloro group, starts from this compound. chemicalbook.com The process involves a dehalogenation step using Raney-Nickel and aqueous sodium hydroxide (B78521) in ethanol, effectively converting the C-Cl bond to a C-H bond. chemicalbook.com

Conversely, derivatization approaches starting from this compound could involve reactions targeting its three main functional regions: the phenolic hydroxyl group, the chloro substituent, and the cyclopentyl ring. The hydroxyl group can be converted into ethers or esters. The chlorine atom could potentially be replaced via nucleophilic aromatic substitution under specific conditions, or the entire aromatic system could be modified through further electrophilic substitutions, although the existing substituents would influence the position and feasibility of such reactions.

Nitration and Catalytic Reduction Pathways to Aminophenols

A significant pathway for the synthesis of aminophenol derivatives, which can be precursors or analogues to compounds like this compound, involves a two-step process of nitration followed by catalytic reduction. This method is particularly relevant for the synthesis of 4-chloro-2-aminophenol, a closely related analogue.

The synthesis commences with the nitration of a substituted phenol. For instance, 4-chlorophenol can be nitrated to form 4-chloro-2-nitrophenol. google.com This intermediate is then subjected to a reduction step to convert the nitro group into an amino group, yielding the corresponding aminophenol. google.com

A Chinese patent outlines a production method for 4-chloro-2-aminophenol starting from p-chlorophenol, which undergoes nitration and subsequent reduction. google.com The patent highlights several reduction methods, including sodium sulfite (B76179) reduction, iron powder reduction, and catalytic hydrogenation. google.com While iron-acid reduction is a traditional method, catalytic hydrogenation represents a greener alternative. tandfonline.com

The catalytic hydrogenation of p-nitrophenol to p-aminophenol has been studied extensively, with platinum on carbon (Pt/C) showing high catalytic activity. acs.org The reaction kinetics can be described by a Langmuir-Hinshelwood model, and the apparent activation energy has been determined to be 61 kJ/mol. acs.org Another approach mentioned in the patent is the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent in a catalytic system, which is reported to yield high purity (over 97%) and good yield (around 86%) of 4-chloro-2-aminophenol, making it suitable for industrial production. google.com

The choice of catalyst is critical in the reduction of nitrophenols. Studies have shown that various metal catalysts can be employed. For the hydrogenation of p-nitrophenol, the catalytic activity follows the order: Pt > Pd > Ni > Rh > Ru. acs.org More recently, nano-sized nickel catalysts supported on aragonite have been explored for the reduction of p-nitrophenol to p-aminophenol, demonstrating the ongoing efforts to develop more efficient and cost-effective catalytic systems. tandfonline.com Similarly, CuO-nanoleaf/γ-Al2O3 catalysts have shown promise in the reduction of p-nitrophenol. bcrec.idresearchgate.net

Table 1: Comparison of Catalysts for p-Nitrophenol Hydrogenation

| Catalyst | Support | Conversion | Reaction Time | Reference |

|---|---|---|---|---|

| 1% Pt | Carbon | High | - | acs.org |

| Pd | Carbon | Moderate | - | acs.org |

| Ni | Carbon | Moderate | - | acs.org |

| Rh | Carbon | Low | - | acs.org |

| Ru | Carbon | Very Low (10%) | 5 h | acs.org |

| Nano-sized Ni | Aragonite | Complete | - | tandfonline.com |

| CuO-nanoleaf | γ-Al2O3 | 94.18% | 2.5 min | researchgate.net |

Bio-catalytic Approaches in Phenol Derivative Synthesis

Bio-catalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The application of enzymes in the synthesis of phenol derivatives is an area of active research.

Lipase-Catalyzed Transesterification in Chloro-Phenoxypropanol Synthesis

Lipases are versatile enzymes that can catalyze esterification and transesterification reactions, often with high enantioselectivity. scielo.br While direct literature on the lipase-catalyzed synthesis of this compound is scarce, analogous reactions provide insight into the potential of this approach. For example, the lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-arylpropan-1-ols has been successfully demonstrated. researchgate.net This process involves the enantiomer-selective acylation of a racemic alcohol using lipase (B570770) from Pseudomonas fluorescens, followed by the hydrolysis of the resulting ester with lipase from Candida rugosa. researchgate.net This strategy allows for the production of enantiopure (S)- and (R)-1-aryl-3-chloropropan-1-ols. researchgate.net

The principles of lipase-catalyzed transesterification can be applied to the synthesis of various esters. scielo.br The choice of solvent can be crucial, with some studies indicating that solvent-free systems are preferable for food applications. scielo.br The development of lipase-catalyzed processes for the synthesis of chloro-phenoxypropanol derivatives would represent a significant advancement towards more sustainable manufacturing.

Enantioselective Synthesis Strategies

The synthesis of chiral phenols and their derivatives is of great interest due to their potential applications in pharmaceuticals and other areas of life sciences. rsc.org Enantioselective synthesis strategies aim to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity.

Several catalytic asymmetric methods have been developed for the synthesis of chiral phenols. One such method is the rhodium-catalyzed asymmetric conjugate arylation of phenolic enones with hydroxylated arylboronic acids. rsc.org This approach has been used to synthesize a variety of chiral phenols with high enantioselectivity. rsc.org Another strategy involves the organocatalytic atroposelective N-alkylation of sulfonamides to produce axially chiral biaryl amino phenols. nih.gov

Hydroxylative dearomatization reactions of phenols offer another route to complex chiral scaffolds. nih.gov An organocatalytic tandem ortho-hydroxylative phenol dearomatization followed by a [4+2] cycloaddition has been developed to produce bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov These examples of enantioselective synthesis of chiral phenols highlight the potential for developing stereoselective routes to analogues of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes.

Key green chemistry principles applicable to this synthesis include waste prevention, atom economy, use of safer solvents and auxiliaries, and design for energy efficiency. nih.gov The traditional Friedel-Crafts alkylation for producing alkylphenols often uses hazardous solvents like chloroform. inderscience.com Developing solvent-free alkylation methods is a key goal of green chemistry. inderscience.com

In the context of the nitration and reduction pathway to aminophenols, catalytic hydrogenation is considered a greener alternative to methods like iron-acid reduction, which generate large amounts of waste. tandfonline.com The use of reusable catalysts, such as the nickel catalyst described for the one-pot hydrogenation and acetylation of 4-nitrophenol, further enhances the green credentials of the process. rsc.org

The use of renewable feedstocks is another important principle of green chemistry. Cardanol (B1251761), derived from cashew nut shell liquid, has been used as a renewable source of phenol for the synthesis of alkylated phenols. inderscience.cominderscienceonline.com Exploring renewable sources for the cyclopentyl group or the phenol backbone of this compound could significantly improve the sustainability of its synthesis.

The development of catalytic processes that operate at lower temperatures and pressures contributes to energy efficiency. nih.gov Biocatalytic approaches, as discussed in section 2.2.2, often operate under mild conditions and can contribute to a more energy-efficient synthesis.

Table 2: Application of Green Chemistry Principles in Phenol Derivative Synthesis

| Green Chemistry Principle | Application in Phenol Derivative Synthesis | Reference |

|---|---|---|

| Waste Prevention | Catalytic hydrogenation instead of stoichiometric reduction. | tandfonline.com |

| Atom Economy | One-pot synthesis to minimize separation steps and waste. | rsc.org |

| Safer Solvents | Development of solvent-free alkylation reactions. | inderscience.com |

| Use of Renewable Feedstocks | Using cardanol as a renewable phenol source. | inderscience.cominderscienceonline.com |

| Design for Energy Efficiency | Biocatalytic reactions at mild temperatures and pressures. | scielo.br |

Sophisticated Analytical Techniques for Detection and Quantification

Chromatographic Separations in Complex Matrices

Complex matrices, such as wastewater, soil, and biological fluids, present significant challenges for the analysis of specific organic compounds due to the presence of numerous other components. eijppr.com Effective sample preparation and highly selective analytical methods are therefore essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. theseus.firesearchgate.net Its versatility allows for the separation of a wide range of analytes, including those that are non-volatile or thermally labile. sielc.com A reverse-phase HPLC method has been described for the analysis of 4-Chloro-2-cyclopentylphenol using a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

The Diode Array Detector (DAD) is a powerful tool in HPLC that acquires absorbance spectra across a range of wavelengths simultaneously. This capability is particularly advantageous for the analysis of phenolic compounds, which often exhibit characteristic UV absorbance. theseus.finih.gov Multiwavelength analysis allows for the selection of the optimal detection wavelength for each compound in a mixture, enhancing sensitivity and selectivity. researchgate.net For instance, in the analysis of a mixture of 17 phenolic compounds, specific wavelengths (268 nm, 280 nm, 386 nm, 304 nm, and 316 nm) were chosen to optimize detection. researchgate.net This approach improves the ability to distinguish target analytes from matrix interferences. mdpi.com

Table 1: HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile, ultrapure water, formic acid |

| Flow Rate | 0.4 - 1 mL/min |

| Detection | Diode Array Detection (DAD) |

| Wavelengths | 210, 280, 360 nm |

This table presents typical parameters for the HPLC analysis of phenolic compounds. Specific conditions can be optimized for the analysis of this compound. researchgate.netnih.govmdpi.com

Coupling HPLC with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) provides a high degree of sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. eijppr.comamazonaws.com LC-MS/MS is a powerful technique for the quantitative analysis of organic molecules and is frequently used in bioanalysis. eijppr.com This technique has been successfully applied to the analysis of halogenated phenols in water samples, achieving detection limits in the nanogram per liter (ng/L) range. nih.govjst.go.jp The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances specificity by monitoring a specific precursor-to-product ion transition, which is crucial for distinguishing the analyte from background noise in complex samples. csic.esmdpi.com

Research on various halogenated phenols has demonstrated the effectiveness of LC-MS/MS for their identification and quantification in environmental samples. nih.govjst.go.jpcsic.es For example, a method for analyzing 15 halogenated polyhydroxyphenols in drinking water using SPE-UPLC-MS/MS reported method detection limits ranging from 0.10 to 1.87 ng/L. nih.gov

Gas Chromatography (GC) is another principal technique for the analysis of volatile and semi-volatile compounds, including phenols, which may require derivatization to increase their volatility. mdpi.comnih.gov

The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds, particularly those containing halogens like chlorine. measurlabs.comscioninstruments.com This makes GC-ECD an excellent choice for the analysis of chlorinated phenols. tdi-bi.com The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. scioninstruments.com The sensitivity of the ECD depends on the structure of the molecule, with a higher number of halogen atoms generally leading to a stronger response. nih.gov GC-ECD has been widely used for the determination of chlorinated pesticides and other halogenated hydrocarbons in environmental samples. tdi-bi.comthermofisher.com

Table 2: GC-ECD Operating Conditions for Chlorinated Hydrocarbon Analysis

| Parameter | Value/Description |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector | Splitless |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 320-340 °C |

| Makeup Gas | Nitrogen or 95% Argon/5% Methane |

This table outlines typical GC-ECD conditions that can be adapted for the analysis of this compound. tdi-bi.comnih.gov

The Flame Ionization Detector (FID) is a universal detector for organic compounds, offering good sensitivity. frontiersin.org However, for unambiguous identification, coupling GC with a Mass Spectrometer (MS) is preferred. matec-conferences.orgmatec-conferences.orgresearchgate.net GC-MS allows for the separation of compounds by the gas chromatograph and their subsequent identification based on their unique mass spectra. 6-napse.com This technique is highly sensitive and selective, capable of detecting phenols at trace levels. matec-conferences.orgmatec-conferences.orgresearchgate.net The combination of GC with both FID and MS can provide complementary information, with the FID offering robust quantification and the MS providing definitive identification. frontiersin.orgnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3,4,6-tetrachlorophenol |

| 2,4,5-TCP |

| 2,4,6-trichlorophenol (B30397) |

| 2,4-dichlorophenol |

| 2-chlorophenol |

| 3,5-DCP |

| This compound |

| 4-chloro-2-methylphenol (B52076) |

| 4-chloro-2-methylphenoxyacetic acid |

| 4-chlorophenol (B41353) |

| Aldrin |

| BrNPE2C |

| Pentachlorophenol (B1679276) |

Electron Capture Detection (ECD) for Halogenated Species

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) stands as a powerful analytical technique for the separation of charged analytes. usp.orgwikipedia.org In the context of chlorophenols, CE, particularly when coupled with mass spectrometry (MS), provides a high degree of separation efficiency and sensitivity. nih.gov

Research on the separation of chlorophenol isomers has demonstrated the utility of CE-MS. nih.gov By optimizing parameters such as the carrier electrolyte, sheath liquid composition, and sheath gas flow rate, effective separation can be achieved. nih.gov For instance, using a diethylmalonic acid buffer at a specific pH and an isopropanol-dimethylamine sheath liquid has proven successful for the separation of eighteen positional isomers of chlorophenols. nih.gov The mass spectra obtained typically show the [M-H]⁻ ion as the base peak for these compounds. nih.gov Furthermore, CE-MS-MS conditions can be established to detect specific fragment ions, such as [M-H-HCl]⁻, enhancing selectivity. nih.gov While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the methodologies applied to other chlorophenols are directly applicable. usp.orgwikipedia.orgnih.gov

The basic setup of a CE system includes a high-voltage power supply, two buffer reservoirs, electrodes, a separation capillary (commonly fused-silica), an injection system, and a detector. usp.orgwikipedia.org Separation is based on the differential migration of charged analytes within the electrolyte-filled capillary under the influence of an electric field. usp.orgwikipedia.org

Advanced Sample Preparation and Preconcentration Methodologies

Effective sample preparation is a critical prerequisite for accurate instrumental analysis, aiming to isolate and concentrate the analyte of interest from the sample matrix. chromatographyonline.comscioninstruments.com

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. scioninstruments.com It involves partitioning analytes from a liquid sample onto a solid sorbent. scioninstruments.comsigmaaldrich.com The choice of sorbent is crucial and depends on the properties of the analyte and the matrix. scioninstruments.com For a compound like this compound, which is a non-polar compound, a non-polar sorbent such as C18 would be suitable for extraction from polar matrices like water. scioninstruments.com The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent. scioninstruments.com

Solid-Phase Microextraction (SPME) is a solvent-free alternative to traditional SPE. It utilizes a polymer-coated fiber to extract and concentrate analytes. sepsolve.com The fiber can be exposed to the headspace above a sample or directly immersed in a liquid sample. sepsolve.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for desorption and analysis. chromatographyonline.com Various fiber coatings are available, and their selection is critical for efficient extraction. nih.gov For semi-volatile compounds like chlorophenols, SPME offers advantages such as simplicity, high sensitivity, and reduced solvent consumption. sepsolve.com

Table 1: Comparison of SPE Sorbent Types

| Sorbent Type | Functional Groups | Interaction Mechanism | Typical Analytes |

| Non-polar | C18, C8, Phenyl | van der Waals forces | Non-polar compounds from polar matrices |

| Polar | Diol, Aminopropyl | Dipole-dipole, hydrogen bonding | Polar compounds from non-polar matrices |

| Ion Exchange | Anionic or Cationic | Electrostatic interactions | Charged analytes (acidic or basic) |

| Mixed-Mode | Hydrophobic and Ion-Exchange | Multiple interactions | Complex mixtures |

This table summarizes the different types of SPE sorbents and their primary applications. scioninstruments.com

Liquid-Liquid Extraction (LLE) and Miniaturized Variants

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase. phenomenex.com For a hydrophobic compound like this compound, LLE can be used to extract it from an aqueous sample into a non-polar organic solvent. phenomenex.com The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases. phenomenex.com

To overcome some of the drawbacks of traditional LLE, such as large solvent consumption, various miniaturized versions have been developed. These include liquid-phase microextraction (LPME), single-drop microextraction (SDME), and dispersive liquid-liquid microextraction (DLLME).

A study on the extraction of phenol (B47542) and chlorophenols from water samples utilized a technique called salting out and vortex assisted dispersive liquid-liquid microextraction based on solidification of floating organic drop microextraction (SO-VADLLME-SFODME). researchgate.net This method demonstrated that the addition of salts like ammonium (B1175870) sulfate (B86663) can enhance extraction efficiency by increasing the partitioning of the analytes into the organic phase. researchgate.net Another related technique, supramolecular solvent-based dispersive liquid-liquid microextraction (SUPRAS-DLLME), has been developed for the preconcentration of metal ions and showcases the ongoing innovation in microextraction techniques. nih.gov These methods are characterized by their low solvent usage, simplicity, and high enrichment factors. researchgate.net

Microwave-Assisted Extraction (MAE) and Micellar Media Approaches

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which can significantly accelerate the extraction process. sairem.com This technique offers several advantages, including shorter extraction times, reduced solvent consumption, and potentially higher extraction yields compared to conventional methods. sairem.commdpi.com MAE can be particularly effective for extracting organic compounds from solid matrices. mdpi.com The selective heating of the solvent and matrix components by microwaves can lead to rapid cell rupture and release of target analytes. sairem.com While specific MAE methods for this compound were not found, the general principles are applicable. The optimization of MAE parameters, such as solvent choice, temperature, time, and microwave power, is crucial for achieving high extraction efficiency. mdpi.com

Derivatization Strategies for Enhanced Chromatographic Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. research-solution.com For GC analysis, derivatization can increase the volatility and thermal stability of polar compounds like phenols. research-solution.com For HPLC, it can be used to attach a chromophore or fluorophore to the analyte to enhance its detection by UV-Vis or fluorescence detectors. scirp.org

Common derivatization reactions for phenols include acylation and silylation. research-solution.com For example, phenols can be reacted with reagents like 4-nitrobenzoyl chloride to form derivatives that are readily detectable by UV. scirp.org A study on the analysis of phenol and related compounds in tap water used pre-column derivatization with 4-nitrobenzoyl chloride followed by HPLC-UV detection. scirp.org This method demonstrated good separation and sensitivity for a range of phenols. scirp.org Another approach involves derivatization to improve performance in mass spectrometry, where certain derivatives can enhance ionization efficiency. nih.gov

Table 2: Common Derivatization Reagents for Phenols

| Reagent | Reaction Type | Purpose |

| 4-Nitrobenzoyl chloride | Acylation | Enhances UV detection in HPLC. scirp.org |

| Pentafluorobenzoyl bromide | Acylation | Improves sensitivity in GC-ECD. |

| Hexamethyldisilazane (HMDS) | Silylation | Increases volatility for GC analysis. research-solution.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Increases volatility for GC analysis. |

This table lists common derivatization reagents used for the analysis of phenolic compounds. research-solution.comscirp.org

Spectroscopic and Hyphenated Detection Systems

The detection and quantification of phenolic compounds, including this compound, rely on a variety of sophisticated analytical techniques. Spectroscopic and hyphenated methods are particularly prominent in this field, offering varying degrees of selectivity and sensitivity.

UV/Vis Spectrophotometry for Total Phenol Analysis

UV/Vis spectrophotometry is a widely used technique for the quantitative analysis of substances, including organic compounds like phenols. ijset.in The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. ijset.inresearchgate.net This absorption corresponds to the excitation of electrons from the ground state to higher energy levels. libretexts.org For phenolic compounds, the presence of a hydroxyl group attached to an aromatic ring gives rise to characteristic absorption bands. researchgate.net

The Folin-Ciocalteu method is a common application of UV/Vis spectrophotometry for determining the total phenolic content in a sample. ijset.inunusida.ac.id This assay involves the reduction of the Folin-Ciocalteu reagent by phenolic compounds under alkaline conditions, resulting in the formation of a blue-colored complex. scielo.br The intensity of the blue color, which is proportional to the amount of phenolic compounds present, is measured by a spectrophotometer at a specific wavelength, typically around 760 nm. scielo.br

While UV/Vis spectrophotometry is a relatively simple, rapid, and cost-effective method, it has limitations. ijset.inajpaonline.com A significant drawback is its lack of specificity, as other non-phenolic substances can also react with the Folin-Ciocalteu reagent, leading to potential overestimation of the total phenol content. ijset.inresearchgate.net To achieve more accurate quantification, it is often necessary to optimize extraction and assay conditions and to validate the results using other analytical techniques. ijset.in

Table 1: General Parameters for UV/Vis Spectrophotometric Analysis of Phenols

| Parameter | Typical Value/Range | Source |

| Wavelength for Total Phenols (Folin-Ciocalteu) | ~760 nm | scielo.br |

| Characteristic Wavelengths for 4-chlorophenol | 225 nm, 280 nm | researchgate.net |

| Common Solvents | Water, Ethanol | researchgate.netunusida.ac.id |

| Calibration Standard | Gallic Acid, Pyrogallol | unusida.ac.idscielo.br |

This table provides generalized data based on the analysis of phenolic compounds and related structures.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Time-of-Flight Mass Spectrometry (TOF-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique known for its high sensitivity and ability to detect metals and some non-metals at very low concentrations. wikipedia.org The process involves introducing a sample into an inductively coupled plasma, which ionizes the sample's atoms. wikipedia.org These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for elemental and isotopic analysis. wikipedia.org

While traditionally used for elemental analysis, recent advancements have extended the capability of ICP-MS to the analysis of organic compounds. youngin.com This can be achieved either directly or after simple dilution, without the need for complex sample digestion. youngin.com However, the introduction of organic solvents can create challenges, such as plasma instability and carbon-based spectral interferences. youngin.comtandfonline.com Modern ICP-MS instruments incorporate features like cool plasma techniques and organic solvent-resistant components to overcome these issues. youngin.com Although direct analysis of this compound by ICP-MS is not explicitly detailed in the search results, the technique's ability to analyze for chlorine would be a potential application.

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the mass-to-charge ratio of an ion is determined by measuring the time it takes for the ion to travel a known distance in a field-free region. Lighter ions travel faster and reach the detector sooner than heavier ions. TOF-MS is often coupled with gas chromatography (GC) for the separation and analysis of complex mixtures of volatile and semi-volatile organic compounds. jst.go.jp

GC-TOF-MS is particularly well-suited for the analysis of halogenated organic compounds, including halogenated phenols. jst.go.jpnih.gov The high resolving power and mass accuracy of TOF-MS allow for the confident identification of compounds, even in complex environmental or biological samples. jst.go.jpacs.org For example, GC-TOF-MS has been used to screen for and identify various brominated and chlorinated compounds, including phenols, in environmental samples. nih.govnih.gov The technique allows for both targeted analysis of known compounds and non-targeted screening to identify unknown halogenated natural products. jst.go.jpnih.gov

Table 2: Comparison of Advanced Mass Spectrometry Techniques for Halogenated Phenol Analysis

| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Gas Chromatography Time-of-Flight Mass Spectrometry (GC-TOF-MS) |

| Primary Application | Elemental and isotopic analysis. wikipedia.org | Separation and identification of volatile/semi-volatile organic compounds. jst.go.jp |

| Analysis of this compound | Indirectly through chlorine detection. | Direct analysis of the intact molecule. |

| Ionization Source | Inductively coupled plasma. wikipedia.org | Typically electron ionization (EI). jst.go.jp |

| Strengths | High sensitivity for elements, can detect chlorine. wikipedia.org | Excellent for complex mixture separation, high mass accuracy, non-targeted screening. jst.go.jpnih.gov |

| Challenges | Organic matrix effects, spectral interferences. tandfonline.com | Requires derivatization for non-volatile phenols. |

Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a series of related compounds and identifying the key molecular features that govern their activity.

Development of Linear and Non-linear QSAR Models

The toxicity of substituted phenols has been extensively studied using both linear and non-linear QSAR models. For instance, the toxicity of a diverse set of phenols to the ciliate Tetrahymena pyriformis has been modeled using various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN). ijsmr.inijsmr.inut.ac.ir These studies have consistently shown that the biological activity of phenols is largely dependent on their hydrophobicity and electronic characteristics. jst.go.jp

In the context of 4-Chloro-2-cyclopentylphenol, a linear QSAR model for a series of related alkyl-substituted chlorophenols could take the general form:

Where:

log(1/C) is the biological activity (e.g., the logarithm of the inverse of the concentration required for a specific effect).

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

σ is the Hammett constant, which quantifies the electronic effect of a substituent.

k1, k2, and k3 are constants determined by regression analysis.

Non-linear models, such as those generated by ANNs, can capture more complex relationships between the molecular descriptors and biological activity that may not be apparent in linear models. ijsmr.in These models are particularly useful when the mechanism of action is multifaceted or when there are significant interactions between different physicochemical properties.

Three-Dimensional QSAR (3D-QSAR) Analysis

3D-QSAR methods provide a more detailed understanding of structure-activity relationships by considering the three-dimensional properties of the molecules. These methods are particularly valuable for visualizing the steric and electrostatic fields of a molecule and how they interact with a biological target.

CoMFA is a 3D-QSAR technique that generates a quantitative model by correlating the biological activity of a set of compounds with their steric and electrostatic fields. In a CoMFA study of chlorophenols, it was found that the electrostatic field, in particular, played a dominant role in their cytotoxicity. nih.gov For this compound, a CoMFA model would likely indicate that the bulky cyclopentyl group contributes significantly to the steric field, while the electronegative chlorine atom and the hydroxyl group are key contributors to the electrostatic field. The analysis of CoMFA contour maps can reveal regions where bulky substituents or specific electronic properties are favorable or unfavorable for activity.

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing biological activity. A CoMSIA model for a series of compounds including this compound would likely highlight the importance of the hydrophobic cyclopentyl group and the hydrogen-bonding capabilities of the phenolic hydroxyl group. nih.gov The resulting contour maps would pinpoint specific regions around the molecule where modifications to these properties could enhance biological activity.

Comparative Molecular Field Analysis (CoMFA)

Molecular Descriptors in QSAR

The success of any QSAR model depends on the appropriate selection of molecular descriptors that accurately capture the physicochemical properties relevant to the biological activity being studied.

For phenolic compounds, the most critical molecular descriptors fall into three main categories: electronic, steric, and hydrophobic. jst.go.jp

Electronic Parameters: These descriptors quantify the electronic properties of a molecule, such as its ability to donate or accept electrons. The Hammett constant (σ) is a classic electronic descriptor that reflects the electron-withdrawing or electron-donating nature of a substituent. For this compound, the chlorine atom has a positive σ value, indicating it is an electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl group. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are quantum chemical descriptors that also provide insight into the electronic behavior of a molecule. insilico.eu

Steric Parameters: These descriptors relate to the size and shape of a molecule or its substituents. The Taft steric parameter (Es) is a commonly used descriptor for the steric bulk of a substituent. The cyclopentyl group at the ortho position of this compound would have a significant steric influence, which can affect how the molecule binds to a target site. Molar refractivity (MR) is another descriptor that is related to the volume of a substituent and its polarizability.

Hydrophobic Parameters: These parameters measure the hydrophobicity or lipophilicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic parameter. The cyclopentyl group in this compound significantly increases its hydrophobicity compared to unsubstituted phenol (B47542) or 4-chlorophenol (B41353).

Table of Molecular Descriptors and their Likely Influence on the Activity of this compound

| Descriptor Type | Descriptor Example | Influence on this compound Activity |

| Electronic | Hammett constant (σ) of Chlorine | The electron-withdrawing nature of chlorine increases the acidity of the phenolic -OH group, potentially enhancing its ability to act as a protonophore. jst.go.jp |

| pKa | The acidity of the phenol is a key factor in its biological activity, particularly in mechanisms involving proton transfer. jst.go.jp | |

| Steric | Taft Steric Parameter (Es) of Cyclopentyl group | The bulky cyclopentyl group can provide a better fit into a hydrophobic binding pocket of a target enzyme or receptor, but excessive bulk can also lead to steric hindrance. |

| Molar Refractivity (MR) | Reflects the volume and polarizability of the molecule, which can influence binding affinity. | |

| Hydrophobic | logP | The high hydrophobicity conferred by the cyclopentyl group is critical for membrane partitioning and reaching intracellular targets. jst.go.jp |

Electrostatic and Hydrophobic Field Contributions

The toxicity of chlorophenols, including this compound, is significantly influenced by electrostatic and hydrophobic interactions. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods used to model these interactions.

In a study on the cytotoxicity of chlorophenols, a CoMFA model revealed that the electrostatic field had a greater contribution to the biological activity than the steric field. nih.gov This suggests that the distribution of electron density within the molecule is a key determinant of its toxic potential. Similarly, a CoMSIA model incorporating electrostatic, hydrophobic, and steric fields showed a dominant contribution from the electrostatic field (0.767), followed by the hydrophobic field (0.225), with a minimal contribution from the steric field (0.008). nih.gov

Electronic-Structure Informatics (ESI) Descriptors

Electronic-Structure Informatics (ESI) descriptors, derived from quantum chemical calculations, provide a more detailed understanding of a molecule's electronic properties and their influence on toxicity. These descriptors can be used in machine learning models, such as extreme gradient boosting regression (XGBR), to predict the toxicity of phenolic compounds. researchgate.net

For phenolic compounds, ESI descriptors have been successfully used to develop regression models to predict their toxicity to the protozoan Tetrahymena pyriformis. researchgate.net These models have demonstrated that different ESI descriptors are important depending on the specific mode of action (MOA) of the phenol. researchgate.net This highlights the utility of ESI descriptors in not only predicting toxicity but also in classifying compounds based on their underlying toxic mechanisms.

Cellular and Organismal Response Studies

The biological effects of this compound have been investigated at both the cellular and organismal levels, revealing its potential for cytotoxicity and ecotoxicity.

In Vitro Cytotoxicity and Cell Proliferation Inhibition

In vitro cytotoxicity assays are essential tools for assessing the toxic potential of chemical compounds at the cellular level. nih.govresearchgate.net These assays measure various cellular functions, such as membrane integrity, metabolic activity, and cell proliferation, to determine the concentration at which a substance causes cell death or inhibits growth. researchgate.netjapsonline.com

For chlorophenols, QSAR models have been developed to predict their cytotoxicity. nih.gov For instance, the toxicity of chlorophenols to L929 cells has been correlated with molecular descriptors like the n-octanol/water partition coefficient (log K(ow)) and the perimeter of the efficacious section (σD(g)). nih.gov These models indicate that lipophilicity is a key factor in the cytotoxicity of these compounds. nih.gov The use of colorimetric assays, such as the MTT or CCK-8 assays, allows for the quantitative determination of cell viability and the calculation of IC50 values (the concentration that inhibits 50% of cell growth). japsonline.comnih.gov

| Compound | Cell Line | Exposure Time (h) | Endpoint | Value (µg/mL) | Source |

|---|---|---|---|---|---|

| Doxorubicin | HeLa | N/A | IC50 | 0.311 | nih.gov |

| Taxol | HeLa | N/A | IC50 | 1.08 | nih.gov |

Impact on Aquatic Organisms and Ecological Systems

The release of chlorophenols into aquatic environments poses a significant risk to various organisms. aloki.hu Their toxicity, persistence, and potential for bioaccumulation are of considerable concern for ecosystem health. aloki.hu

The toxicity of chlorophenols to aquatic life generally increases with the number of chlorine atoms. capes.gov.brsci-hub.se However, the position of the chlorine atoms also influences toxicity. sci-hub.se The hydrophobicity of these compounds, often measured by the octanol-water partition coefficient (log P), is a major factor in their accumulation in fish and subsequent toxicity. sci-hub.se

Toxicity tests on various aquatic organisms are used to determine the concentrations that cause adverse effects. Standardized tests, such as the Daphnia sp. acute immobilisation test (OECD 202), are employed to calculate the EC50, the concentration at which 50% of the daphnids are immobilized after a 48-hour exposure. oecd.org Chronic toxicity studies, particularly on early life stages of fish, provide insights into the long-term effects of these chemicals. publications.gc.ca

| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|---|

| Oxytetracycline | Daphnia magna | 48h | EC50 | 114 | nih.gov |

| Florfenicol | Daphnia magna | 48h | EC50 | 337 | nih.gov |

| Oxytetracycline | Scenedesmus vacuolatus (Green algae) | 72h | EC50 | 40.4 | nih.gov |

| Florfenicol | Scenedesmus vacuolatus (Green algae) | 72h | EC50 | 18.0 | nih.gov |

The ciliated protozoan Tetrahymena pyriformis is a widely used model organism in aquatic toxicology. nies.go.jpresearchgate.net Its sensitivity to a broad range of chemicals and the ease of culturing make it a valuable tool for toxicity screening. nies.go.jpresearchgate.net The endpoint typically measured is the inhibition of population growth, from which the 50% growth inhibition concentration (IGC50) is determined. librarynmu.comscispace.com

Numerous QSAR studies have been conducted to predict the toxicity of phenols to T. pyriformis. librarynmu.comut.ac.ir These studies have utilized various molecular descriptors, including those related to hydrophobicity and electronic structure, to build predictive models. ut.ac.ir The TETRATOX database contains a large collection of toxicity data for industrial organic compounds, including many phenols, tested against T. pyriformis. scispace.com

Table 3: Toxicity of Phenolic Compounds to Tetrahymena pyriformis Note: Specific data for this compound is not available. This table exemplifies the type of data generated.

| Compound Class | Number of Compounds | Endpoint | Modeling Approach | Source |

|---|---|---|---|---|

| Phenols | ~250 | IGC50 | QSAR | scispace.comut.ac.ir |

| Phenol Derivatives | 245 | pIGC | XGBR using ESI descriptors | researchgate.net |

Acute and Chronic Toxicity Assessments (e.g., Fish, Daphnids, Algae)

Specific Biological Interactions and Mechanisms

The compound this compound is the toxic aglycon component of a synthetic β-D-galactoside, specifically 4-chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPPG). frenoy.eu This synthetic molecule is designed to selectively inhibit the growth of certain bacteria, particularly lactose-fermenting coliforms, while not affecting others, such as Salmonella typhimurium. frenoy.eu The mechanism of this selective inhibition is a phenomenon termed autocytotoxicity. frenoy.eu

Autocytotoxicity relies on three key steps: the transport of the synthetic galactoside (CPPG) into the bacterial cell, the induction of the β-galactosidase enzyme, and the subsequent hydrolysis of the galactoside by this enzyme. frenoy.eu For bacteria that can ferment lactose, such as many coliform strains, they possess the necessary transport proteins and the β-galactosidase enzyme. frenoy.eu Once inside these cells, β-galactosidase cleaves the CPPG molecule. frenoy.eunih.gov This hydrolysis releases the toxic aglycon, this compound, which then acts in situ to kill the cell. frenoy.eu

The selectivity of this process is crucial. In non-lactose-fermenting bacteria like Salmonella typhimurium, the β-galactosidase system is absent or not induced. frenoy.eu Therefore, CPPG is not hydrolyzed, and the toxic this compound is not released, allowing these bacteria to grow unimpeded. frenoy.eu Research has demonstrated that cell-free extracts from coliform strains capable of autocytotoxicity could hydrolyze CPPG, whereas extracts from resistant strains could not. frenoy.eu This method provides a basis for selectively controlling bacterial populations in mixed cultures. frenoy.eucbsalife.com

Table 1: Bacterial Response to 4-Chloro-2-cyclopentylphenyl-β-D-galactopyranoside (CPPG)

| Bacterial Type | β-Galactosidase Activity | CPPG Hydrolysis | Outcome | Reference |

| Lactose-fermenting coliforms | Present | Yes | Autocytotoxicity and growth inhibition | frenoy.eu |

| Salmonella typhimurium | Absent | No | Uninhibited growth | frenoy.eu |

Studies utilizing the nematode Caenorhabditis elegans as a model organism have identified this compound as a compound capable of inducing RNA splicing defects. core.ac.uk As part of a high-throughput screen of the ToxCast chemical library, this compound was tested for its effects on RNA splicing fidelity using a fluorescent in vivo reporter system in C. elegans. core.ac.uknih.gov This screening identified it among chemicals that may disrupt the normal process of removing introns from pre-messenger RNA (mRNA), a critical step for accurate gene expression. core.ac.uknih.gov Defects in RNA splicing can lead to aberrant mRNA transcripts and dysfunctional proteins, which are associated with various diseases. core.ac.uk

In conjunction with splicing defects, exposure to certain environmental chemicals can trigger cellular stress responses. nih.gov The activation of oxidative stress pathways is a common response to chemical toxicity. nih.gov In C. elegans, exposure to chemical stressors often leads to the upregulation of genes involved in detoxification and stress resistance, such as superoxide (B77818) dismutases (sod genes) and catalases. nih.govmdpi.com For instance, the transcription factor DAF-16 is known to translocate to the nucleus under stress conditions and stimulate the expression of antioxidant genes like sod-3. nih.govmdpi.com While the specific study on this compound focused on its identification as a potential inducer of RNA splicing defects, the broader context of chemical toxicity screening in C. elegans often reveals a concurrent activation of oxidative stress responses. core.ac.uknih.gov

Table 2: Observed and Potential Cellular Effects of this compound in C. elegans

| Cellular Process | Effect | Method of Identification | Reference |

| RNA Splicing | Induces defects | High-throughput screening with in vivo reporters | core.ac.uk |

| Oxidative Stress | Potential induction | Inferred from general chemical stress responses in C. elegans | nih.govnih.gov |

Autocytotoxicity via β-D-Galactoside Hydrolysis and Selective Bacterial Growth Inhibition

Endocrine Disrupting Potential

This compound is recognized as a potential endocrine-disrupting compound (EDC). nih.gov It is included in lists of chemicals that are suspected of interfering with the endocrine system. nih.goviehconsulting.co.uk The concern with chlorophenols, as a class, stems from their widespread use and potential to affect human and wildlife hormonal systems. nih.gov

Research into the endocrine-disrupting effects of various chlorophenols indicates that their activity can be related to the number and position of chlorine atoms on the phenol ring. nih.gov Studies on related chlorophenols have shown agonistic (mimicking) or antagonistic (blocking) activities towards estrogen receptors (ER) and thyroid hormone receptors (TR). nih.gov For example, pentachlorophenol (B1679276) (PCP) has demonstrated ERα agonistic activity and anti-estrogenic activity, while both PCP and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) have shown anti-estrogenic properties. nih.gov Furthermore, PCP has been found to exhibit antagonistic activity towards the thyroid hormone receptor beta (TRβ). nih.gov

While specific in-vitro or in-silico assay data for this compound's direct interaction with hormone receptors was not detailed in the provided search results, its classification as a potential EDC suggests it shares structural features with other known endocrine-active phenols. nih.gov The lipophilicity of such compounds, indicated by a high log octanol/water partition coefficient, is a property that can facilitate their interaction with cellular membranes and receptors. google.com The potential for these chemicals to bind to hormone receptors, such as the estrogen receptor, is a key mechanism of endocrine disruption. endocrinedisruption.org

Table 3: Endocrine Disrupting Activity of Related Chlorophenols

| Compound | Receptor | Activity | Reference |

| Pentachlorophenol (PCP) | Estrogen Receptor α (ERα) | Agonistic & Antagonistic | nih.gov |

| Pentachlorophenol (PCP) | Thyroid Hormone Receptor β (TRβ) | Antagonistic | nih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Estrogen Receptor α (ERα) | Antagonistic | nih.gov |

Advanced Applications and Derivatization for Enhanced Functionality

Medicinal Chemistry and Pharmaceutical Development

The incorporation of halogen atoms, such as chlorine, into organic molecules is a well-established and powerful strategy in drug discovery and development. nih.govresearchgate.net Halogenation can profoundly influence a molecule's physicochemical and pharmacological properties, making compounds like 4-Chloro-2-cyclopentylphenol interesting subjects for pharmaceutical research. asu.rumdpi.com

The introduction of a chlorine atom into a potential drug molecule is a deliberate design choice aimed at optimizing its drug-like properties. researchgate.net More than 250 FDA-approved drugs contain chlorine, highlighting the significance of this element in pharmaceutical development. nih.gov Halogenated compounds are often synthesized to serve as lead structures that can be further modified to enhance potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

The synthesis of this compound itself involves the reaction of 4-chlorophenol (B41353) with cyclopentene (B43876) in the presence of a strong acid like concentrated sulfuric acid. chemicalbook.com This process exemplifies a straightforward method for producing halogenated phenolic structures that can serve as foundational scaffolds in medicinal chemistry. The resulting molecule, with its defined chlorine and lipophilic cyclopentyl substitutions, represents a lead compound that can be explored for various biological activities or used as an intermediate in more complex syntheses. chemicalbook.comthieme.de The strategic placement of the chlorine atom is crucial, as it can be leveraged to modulate interactions with biological targets and improve metabolic stability. researchgate.net

The presence of a halogen, such as the chlorine atom in this compound, can significantly alter a molecule's interaction with biological systems. This modulation occurs through several mechanisms, most notably by influencing intermolecular forces and modifying the compound's lipophilicity.

A key contribution of halogenation to drug design is the formation of halogen bonds. mdpi.comresearchgate.net A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom. mdpi.comacs.org This interaction arises from an area of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org

In the context of a drug molecule binding to its protein target, halogen bonds can significantly enhance binding affinity and specificity. researchgate.netrsc.org The chlorine atom in a compound like this compound can act as a halogen bond donor, interacting with electron-rich pockets in a protein's active site. Analyses of protein-ligand complexes have shown that halogen atoms in drugs frequently interact with the backbone carbonyl oxygen atoms of amino acids. mdpi.comacs.org

| Halogen Bond Donor (from Ligand) | Common Halogen Bond Acceptors (from Protein) | Significance in Drug Design |

|---|---|---|

| Chlorine (R-Cl) | Backbone Carbonyl Oxygen (Glycine, Leucine, etc.) mdpi.comacs.org | Enhances binding affinity and specificity. researchgate.net |

| Chlorine (R-Cl) | Side-chain Hydroxyls (Serine, Threonine, Tyrosine) acs.org | Contributes to precise ligand orientation. |

| Chlorine (R-Cl) | Side-chain Carboxylates (Aspartate, Glutamate) acs.org | Stabilizes the ligand-receptor complex. nih.gov |

Studies on phenolic compounds have demonstrated a clear relationship between halogenation, lipophilicity, and biological effects. For instance, the ability of p-halogenated phenols to alter mitochondrial membrane permeability correlates with their hydrophobic properties. nih.gov Increasing the degree of chlorination can lead to greater accumulation in lipid-rich environments like cell membranes. researchgate.net However, while lipophilicity is crucial for permeation, it must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and rapid metabolic turnover. researchgate.net The specific interactions between phenolic compounds and lipid headgroups, particularly the phosphate (B84403) group, can also be critical in altering membrane ion permeability, sometimes independent of general lipophilicity. rsc.orgconicet.gov.ar

| Compound | Hydrophobic Constant (π) | Effect on Mitochondrial K+ Release |

|---|---|---|

| Phenol (B47542) | 0.00 | Base Level |

| p-Fluorophenol | 0.14 | Increased |

| p-Chlorophenol | 0.71 | Further Increased |

| p-Bromophenol | 0.86 | Higher |

| p-Iodophenol | 1.12 | Highest |

Substituted phenols are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. Their hydroxyl group provides a reactive handle for derivatization, enabling the construction of more complex molecular architectures.

Phenolic compounds are key precursors in the synthesis of β-adrenergic receptor blockers (beta-blockers), a class of drugs used to manage cardiovascular conditions such as hypertension. mdpi.com A common synthetic route involves the reaction of a substituted phenol with epichlorohydrin. scispace.comntnu.no This reaction, typically base-catalyzed, forms a glycidyl (B131873) ether or a chlorohydrin intermediate. mdpi.commdpi.com Subsequent ring-opening of this intermediate with an appropriate amine, such as isopropylamine, yields the final β-amino alcohol structure characteristic of many beta-blockers. ntnu.no

A substituted phenol like this compound is a suitable starting material for such a synthetic sequence. The production of enantiomerically pure beta-blockers is crucial, as often only one enantiomer (typically the (S)-enantiomer) possesses the desired therapeutic activity. ntnu.no Chemoenzymatic methods are frequently employed to achieve high enantiomeric purity. Kinetic resolution of the racemic chlorohydrin intermediate, often catalyzed by lipases such as Candida antarctica Lipase (B570770) B (CALB), allows for the separation of the desired enantiomer for the final synthesis step. mdpi.commdpi.comntnu.no

| Beta-Blocker | Phenolic Precursor | Key Reagents / Catalysts | Reference |

|---|---|---|---|

| (S)-Practolol | N-(4-hydroxyphenyl)acetamide | Epichlorohydrin, Candida antarctica Lipase B (CALB) | mdpi.com |

| (S)-Bisoprolol | 4-((2-isopropoxyethoxy)methyl)phenol | Epichlorohydrin, CALB, Isopropylamine | mdpi.com |

| (S)-Betaxolol | 4-(2-hydroxyethyl)phenol | Epichlorohydrin, CALB, Isopropylamine | ntnu.no |

| (S)-Esmolol | Methyl 3-(4-hydroxyphenyl)propanoate | Epichlorohydrin, CALB, Isopropylamine | ntnu.no |

Ligand-Target Intermolecular Interactions

Precursors for Therapeutically Relevant Compounds

Materials Science and Polymer Chemistry

The unique structure of this compound, featuring a halogenated aromatic ring coupled with a bulky cycloaliphatic group, makes it a candidate for creating polymers with tailored properties.

Development of Resinous Condensation Products

Phenolic compounds are foundational monomers for producing resinous condensation products, such as novolacs and resols, typically through reaction with aldehydes like formaldehyde. While direct research on creating such resins from this compound is not extensively documented in the available literature, its chemical nature as a substituted phenol makes it a plausible candidate for this type of polymerization. The incorporation of the chloro- and cyclopentyl-moieties into a phenol-aldehyde polymer backbone would be expected to confer distinct properties to the resulting resin, including enhanced hydrophobicity, modified thermal stability, and potential biocidal activity. The production of this compound as a chemical intermediate suggests its utility in further synthetic applications, including polymerization. usitc.govusitc.gov

Table 1: Plausible Resinous Condensation Reaction

| Reactant A | Reactant B | Potential Product Type | Anticipated Properties |

| This compound | Formaldehyde | Substituted Phenolic Resin | Increased chemical resistance, hydrophobicity, and inherent biocidal functionality. |

Integration into Fire Retardant Materials

Halogenated compounds, particularly those containing chlorine and bromine, are an established class of flame retardants used to enhance the fire safety of polymeric materials. ctc-n.orgturi.orgnih.gov this compound is identified as a flame retardant chemical. magic.eco The primary mechanism for halogenated flame retardants involves action in the gas phase during combustion. nih.gov When the polymer is heated, the compound is released and decomposes, liberating halogen free radicals. These radicals actively interfere with the high-energy, radical-driven chain reactions of fire in the gas phase, effectively quenching the flame and slowing its propagation. turi.orgnih.gov The presence of chlorine in the this compound molecule allows it to function via this mechanism, making it a suitable additive for imparting fire resistance to various plastics. nih.govfaa.gov

Table 2: Function of Halogenated Flame Retardants

| Compound Class | Example | Mechanism of Action | Phase of Action |

| Halogenated Phenols | This compound | Radical Quenching: Releases halogen radicals that terminate combustion chain reactions. turi.orgnih.gov | Gas Phase |

| Halogenated Biphenyls | Polybrominated Biphenyls (PBB) | Radical Quenching | Gas Phase |

| Halogenated Carbonates | Tetrabromobisphenol A (TBBPA) Carbonate Oligomers | Radical Quenching | Gas Phase |

Agrochemical and Biocide Development

The phenolic structure of this compound serves as a scaffold for developing potent biocidal agents, ranging from herbicides to microbicides for material protection. The compound itself has been noted for its use in disinfectant and microbicidal formulations. dokumen.pubgoogle.comgoogle.com

Derivatization to Phenoxyacetic Acids for Insecticidal and Herbicidal Activity

A significant application of phenols in agrochemistry is their conversion into phenoxyacetic acids, a class of compounds known for potent herbicidal activity. scielo.br This derivatization is typically achieved through a Williamson ether synthesis, where the phenol is reacted with a chloroacetate (B1199739) under basic conditions. scielo.bracs.org The resulting phenoxyacetic acid derivatives function as synthetic auxins. scielo.br In broadleaf plants, they mimic the natural growth hormone indoleacetic acid (IAA), but resist the plant's natural degradation pathways. scielo.br This leads to uncontrolled, unsustainable growth that ultimately results in the death of the weed, demonstrating high selectivity for broadleaf species while leaving monocot crops relatively unaffected. scielo.br Synthesizing phenoxyacetic acids from various phenolic precursors is a strategy aimed at developing new, effective herbicides. scielo.brresearchgate.net Given this established chemical route, this compound can be derivatized to form 2-(4-Chloro-2-cyclopentylphenoxy)acetic acid, a molecule expected to exhibit herbicidal properties.

Table 3: Comparison of Phenoxyacetic Acid Herbicides

| Precursor Phenol | Herbicide Derivative | Key Structural Features |